3-(Trifluoromethyl)-1H-pyrazol-4-amine is a compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, specifically at the 3-position, and an amino group at the 4-position. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The unique trifluoromethyl group imparts significant chemical properties, making this compound of interest in various scientific fields, particularly in medicinal chemistry and agrochemicals.
The compound falls under the category of trifluoromethylated pyrazoles, which have been studied for their biological activities, including antibacterial and antifungal properties. Trifluoromethyl groups are known for enhancing lipophilicity and metabolic stability, which can lead to improved pharmacological profiles . The specific classification of 3-(trifluoromethyl)-1H-pyrazol-4-amine is as an aminopyrazole, a subclass of pyrazoles that possess an amino functional group.
The synthesis of 3-(trifluoromethyl)-1H-pyrazol-4-amine can be achieved through various methods, commonly involving the reaction of hydrazines with appropriate carbonyl compounds or other electrophiles. One notable method is the use of trifluoroacetyl derivatives in combination with hydrazine derivatives to form the pyrazole framework. The general steps include:
Recent studies highlight a multi-step synthesis involving:
The molecular formula for 3-(trifluoromethyl)-1H-pyrazol-4-amine is . The structure consists of:
Key structural data include:
3-(Trifluoromethyl)-1H-pyrazol-4-amine can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity in adjacent positions, facilitating reactions such as acylation or alkylation .
The mechanism of action for compounds like 3-(trifluoromethyl)-1H-pyrazol-4-amine often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and potential for π-stacking interactions with aromatic residues in proteins.
Data from studies indicate that derivatives of this compound exhibit significant activity against various pathogens, suggesting that they may inhibit specific enzymatic pathways essential for microbial survival .
Relevant data from experimental analyses indicate that the compound maintains structural integrity across various conditions, making it suitable for further modifications in synthetic applications .
3-(Trifluoromethyl)-1H-pyrazol-4-amine has potential applications in several scientific fields:
The pyrazole scaffold—a five-membered heterocycle featuring two adjacent nitrogen atoms—has evolved from serendipitous discoveries to rational drug design since its isolation from watermelon seeds in 1959 (C₃H₄N₂
) [2] [5]. Early synthetic efforts in the late 19th century by Ludwig Knorr yielded antipyrine (phenazone), the first pyrazole-based analgesic marketed in 1883. This breakthrough validated pyrazole’s pharmacological utility and spurred derivatization campaigns [5]. The 1950s witnessed the clinical introduction of phenylbutazone for inflammatory diseases, though safety concerns later limited its use. A transformative milestone emerged in the 1990s with the rational design of celecoxib, a selective COX-2 inhibitor that exploited pyrazole’s capacity for target-specific interactions while minimizing off-target effects [3] [5].
Contemporary drug discovery leverages pyrazole’s synthetic versatility and protein-binding adaptability. Recent advances include pirtobrutinib, a 3-aminopyrazole-based BTK inhibitor approved for lymphoid malignancies, demonstrating the scaffold’s relevance in kinase modulation [2]. The structural diversity achievable through N1, C3, C4, and C5 functionalization enables tailored pharmacokinetic and pharmacodynamic profiles, cementing pyrazole’s status as a privileged scaffold in oncology, infectious diseases, and central nervous system disorders [2] [5].
Table 1: Key Milestones in Pyrazole Derivative Development
Year | Development | Significance |
---|---|---|
1883 | Synthesis of antipyrine | First pyrazole analgesic/antipyretic |
1950s | Phenylbutazone clinical introduction | Anti-inflammatory applications |
1959 | Isolation of 1-pyrazolyl-alanine | Demonstration of natural occurrence |
1999 | FDA approval of celecoxib | Validation of selective COX-2 inhibition |
2023 | Pirtobrutinib approval | 3-Aminopyrazole kinase inhibitor for lymphoma |
The trifluoromethyl group (-CF₃
) confers distinct physicochemical advantages when incorporated at the C3 position of pyrazole rings. Its strong electron-withdrawing effect (σI = 0.43, σR = 0.12) enhances metabolic stability by resisting oxidative degradation, while its high lipophilicity (π = 0.88) improves membrane permeability [6] [3]. Crucially, the -CF₃
group engages in halogen bonding with protein targets—a non-covalent interaction where its partial positive σ-hole acts as an electrophile toward carbonyl oxygen or nitrogen atoms in binding pockets [6]. This dual role amplifies target affinity and selectivity, as evidenced by binding affinity improvements of 6-fold in serotonin uptake inhibitors and nanomolar-range kinase inhibition [6].
Comparative studies of pyrazole analogs reveal that -CF₃
substitution enhances antibacterial and anticancer efficacy. For instance, trifluoromethyl-containing pyrazoles exhibit 2–8-fold lower MIC values against Staphylococcus aureus compared to non-fluorinated counterparts due to optimized bacterial membrane penetration [8]. In oncology, alpelisib—a -CF₃
-pyridine-pyrazole hybrid—inhibits PI3Kα with an IC₅₀ of 5 nM, attributed to hydrophobic burial in the ATP-binding cleft and halogen bonding with Val851 [6]. The steric mimicry of -CF₃
for tert-butyl or isopropyl groups further enables bioisosteric replacement strategies to refine ADME properties without sacrificing potency [6].
Table 2: Impact of Trifluoromethyl Substitution on Pyrazole Bioactivity
Compound Class | Biological Target | Non-CF₃ Activity | CF₃-Substituted Activity | Enhancement Mechanism |
---|---|---|---|---|
Pyrazolo[1,5-a]pyrimidine | S. aureus growth | MIC = 6.25 µg/mL | MIC = 0.78 µg/mL [8] | Increased membrane permeability |
Aminothiazole-pyrazole | PI3Kα kinase | IC₅₀ = 120 nM | IC₅₀ = 5 nM (Alpelisib) [6] | Halogen bonding with Val851 |
Pyrazolyl thiourea | MRSA biofilm inhibition | 40% reduction | 85% reduction [8] | Enhanced hydrophobic interactions |
The 3-(trifluoromethyl)-1H-pyrazol-4-amine scaffold—characterized by an electron-donating 4-amino group and C3-trifluoromethyl moiety—enables divergent derivatization for antimicrobial and anticancer applications. Its synthetic versatility is demonstrated in multicomponent reactions (e.g., Hantzsch ester-mediated reductive amination) and catalytic trifluoromethylation techniques, allowing rapid generation of libraries [9]. Against multidrug-resistant Staphylococcus aureus (MRSA), derivatives like compound 59 (MIC = 0.39 µg/mL) and 74 (MIC = 0.78 µg/mL) achieve bactericidal effects by disrupting membrane integrity and inhibiting macromolecular synthesis, with negligible resistance development after 20 passages [8].
In oncology, the scaffold’s hydrogen-bonding capacity (via C4-NH₂) and hydrophobic domain (C3-CF₃) facilitate dual target engagement. Molecular hybrids such as 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile exhibit favorable ADME profiles: LogP = 3.55, TPSA = 136 Ų, and moderate aqueous solubility (8.88 × 10⁻⁴ mg/mL), complying with Lipinski’s rule for drug-likeness [9]. Pipeline candidates include CF₃-pyrazole-carbohydrazides inducing autophagy in A549 lung cancer cells (IC₅₀ = 26–48 µM) and tubulin polymerization inhibitors arresting the G2/M phase [3] [8].
Table 3: Pipeline Drug Candidates Incorporating 3-(Trifluoromethyl)-1H-pyrazol-4-amine
Derivative Class | Therapeutic Area | Key Activity | Mechanistic Insight |
---|---|---|---|
Pyrazole-carbohydrazide (e.g., 5) | Non-small cell lung cancer | IC₅₀ = 49.85 µM (A549) [3] | Tubulin polymerization inhibition, G2/M arrest |
Pyrazolyl-chromenopyridine (e.g., 4) | Broad-spectrum anticancer | LogP = 3.55, TPSA = 136 Ų [9] | Intercalation with DNA base pairs |
Pyrazolyl anilines (e.g., 59) | MRSA infections | MIC = 0.39 µg/mL; biofilm disruption [8] | Inhibition of bacterial macromolecular synthesis |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: